methyl N-(1-phenylpropan-2-yl)carbamate
methyl N-(1-phenylpropan-2-yl)carbamate
Amphetamine methyl carbamate is an analytical reference standard categorized as an amphetamine. Amphetamine methyl carbamate is a precursor in the synthesis of (±)-amphetamine and (±)-methamphetamine. This product is intended for research and forensic applications.
Amphetamine methyl carbamate is an analytical reference standard that is structurally classified as an amphetamine. It is a precursor to amphetamine and methamphetamine via reduction of the functional carbamate group. This product is intended for research and forensic applications.
Amphetamine methyl carbamate is an analytical reference standard that is structurally classified as an amphetamine. It is a precursor to amphetamine and methamphetamine via reduction of the functional carbamate group. This product is intended for research and forensic applications.
Brand Name:
Vulcanchem
CAS No.:
27822-58-8
VCID:
VC21239877
InChI:
InChI=1S/C11H15NO2/c1-9(12-11(13)14-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13)
SMILES:
CC(CC1=CC=CC=C1)NC(=O)OC
Molecular Formula:
C11H15NO2
Molecular Weight:
193.24 g/mol
methyl N-(1-phenylpropan-2-yl)carbamate
CAS No.: 27822-58-8
Cat. No.: VC21239877
Molecular Formula: C11H15NO2
Molecular Weight: 193.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Amphetamine methyl carbamate is an analytical reference standard categorized as an amphetamine. Amphetamine methyl carbamate is a precursor in the synthesis of (±)-amphetamine and (±)-methamphetamine. This product is intended for research and forensic applications. Amphetamine methyl carbamate is an analytical reference standard that is structurally classified as an amphetamine. It is a precursor to amphetamine and methamphetamine via reduction of the functional carbamate group. This product is intended for research and forensic applications. |
|---|---|
| CAS No. | 27822-58-8 |
| Molecular Formula | C11H15NO2 |
| Molecular Weight | 193.24 g/mol |
| IUPAC Name | methyl N-(1-phenylpropan-2-yl)carbamate |
| Standard InChI | InChI=1S/C11H15NO2/c1-9(12-11(13)14-2)8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,12,13) |
| Standard InChI Key | UZVIZRITTUHWAA-UHFFFAOYSA-N |
| SMILES | CC(CC1=CC=CC=C1)NC(=O)OC |
| Canonical SMILES | CC(CC1=CC=CC=C1)NC(=O)OC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator